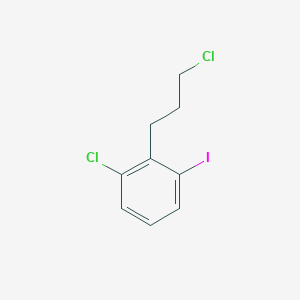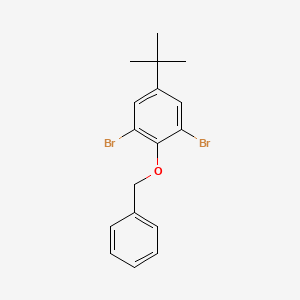
2-(1-Methylpiperidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpiperidin-4-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound this compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and an aniline group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)aniline typically involves the reaction of 1-methylpiperidine with aniline under specific conditions. One common method is the reductive amination of 1-methylpiperidine with aniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(1-Methylpiperidin-4-yl)amine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(1-Methylpiperidin-4-yl)aniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Methylpiperidin-4-yl)aniline: Similar structure but with different substitution pattern.
2-[(1-Methylpiperidin-4-yl)oxy]aniline: Contains an oxy group instead of an aniline group.
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline: Contains both methoxy and oxy groups.
Uniqueness
2-(1-Methylpiperidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an aniline group makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C12H18N2/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-5,10H,6-9,13H2,1H3 |
Clé InChI |
AZPVMWMMEVTSQA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)




![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
